molecular formula C18H18N4O3S B2971000 (4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1251568-56-5

(4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No. B2971000
CAS RN: 1251568-56-5
M. Wt: 370.43
InChI Key: FEKRTYGWLOXASX-UHFFFAOYSA-N
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Description

(4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality (4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Core in Histamine H3 Receptor Antagonists

The research by Swanson et al. (2009) highlights the development of small molecules with heterocyclic cores that possess high affinity for the human histamine H3 receptor. These compounds, including derivatives similar to the compound , showcase a range of hetero-aromatic linkers like pyridine, pyrazine, oxazole, isoxazole, thiazole, furan, thiophene, and pyrrole, indicating their potential application in the development of selective antagonists for therapeutic purposes (Swanson et al., 2009).

Corrosion Inhibition of Mild Steel

Singaravelu et al. (2022) investigated the inhibitive effect of organic inhibitors, including those with furan-based structures, on the corrosion of mild steel in acidic media. The study found significant inhibition efficiencies, suggesting applications in materials science, specifically in corrosion protection (Singaravelu et al., 2022).

Synthesis of Naphtho[2,1-b]furan Derivatives

Abdelhamid et al. (2012) focused on synthesizing derivatives containing the naphtho[2,1-b]furan moiety, highlighting the versatility of furan derivatives in synthesizing complex heterocyclic compounds. This research provides insights into synthetic strategies and the potential for creating novel compounds with significant biological or material properties (Abdelhamid et al., 2012).

Antimicrobial Activity of Pyridine Derivatives

Patel et al. (2011) synthesized and tested the antimicrobial activity of pyridine derivatives, suggesting the potential of furan and related heterocyclic compounds in developing new antimicrobial agents. The study underscores the importance of structural diversity in medicinal chemistry for targeting various microbial strains (Patel et al., 2011).

properties

IUPAC Name

furan-2-yl-[4-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13-15(26-18(19-13)22-6-2-3-7-22)17(24)21-10-8-20(9-11-21)16(23)14-5-4-12-25-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKRTYGWLOXASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

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